(5S)- vs. (5R)-Stereochemistry: A >3000‑Fold Difference in Final Drug Potency
The (5S)-configured oxazolidinone intermediate gives rise to (S)-rivaroxaban, which inhibits factor Xa with an IC₅₀ of 0.7 nM. In contrast, the (R)-enantiomer derived from the corresponding (5R)-intermediate yields (R)-rivaroxaban, whose IC₅₀ is 2300 nM — a potency loss of ~3286 fold [1]. This difference originates from the stereochemistry pre-installed in the C-5 aminomethyl oxazolidinone building block, making the (5S)-stereoisomer indispensable for active pharmaceutical ingredient (API) manufacturing.
| Evidence Dimension | Factor Xa inhibitory potency (IC₅₀) of the final drug molecule derived from the chiral intermediate |
|---|---|
| Target Compound Data | (S)-Rivaroxaban (derived from (5S)-intermediate): IC₅₀ = 0.7 nM |
| Comparator Or Baseline | (R)-Rivaroxaban (derived from (5R)-intermediate): IC₅₀ = 2300 nM |
| Quantified Difference | ≈3286‑fold lower potency for the (R)-enantiomer |
| Conditions | Cell-free human factor Xa enzymatic assay; values taken from published literature |
Why This Matters
A >3000‑fold activity cliff means that even minor (R)-contamination in the intermediate directly translates into sub‑potent final product, risking batch failure and regulatory rejection.
- [1] Vrbický M, Macek K, Pochobradský J, Svoboda J, Sedlák M, Drabina P. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein J. Org. Chem. 2022, 18, 438–445. doi:10.3762/bjoc.18.46 View Source
